REACTION_CXSMILES
|
[CH:1]1([NH:7][C:8]2[CH:15]=[CH:14][C:11]([CH2:12][OH:13])=[CH:10][C:9]=2[N+:16]([O-:18])=[O:17])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.O.C[N+]1([O-])CCOCC1>C(Cl)Cl.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[CH:1]1([NH:7][C:8]2[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[CH:10][C:9]=2[N+:16]([O-:18])=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:1.2,4.5|
|
Name
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|
Quantity
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21 g
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Type
|
reactant
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Smiles
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C1(CCCCC1)NC1=C(C=C(CO)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
300 mL
|
Type
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solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
4A
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.8 g
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Type
|
reactant
|
Smiles
|
O.C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
2.91 g
|
Type
|
catalyst
|
Smiles
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[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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the reaction mixture was stirred at room temperature for 18 hr
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was then reduced to ˜100 mL by evaporation
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Type
|
WASH
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Details
|
The column was eluted with acetone:hexane 1:3
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Type
|
CUSTOM
|
Details
|
the spot at 0.30 was collected
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
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Smiles
|
C1(CCCCC1)NC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |